9,9-Diethoxy-2,5,10-trioxa-9-siladodecane
Description
Properties
CAS No. |
97969-60-3 |
|---|---|
Molecular Formula |
C12H28O5Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
triethoxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3 |
InChI Key |
VQFCQIBNDODVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCCOC)(OCC)OCC |
Related CAS |
97969-60-3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with silane derivatives bearing reactive groups that allow attachment of ethoxy substituents and oxygen-containing chains. For example, 9-siladodecane frameworks can be constructed by linking silicon centers to polyether chains containing oxygen atoms at defined positions (2,5,10).
Ethoxy Group Introduction
The diethoxy groups at the silicon center (position 9) are typically introduced via reaction of chlorosilanes or silanol precursors with ethanol or ethoxy reagents under controlled conditions to avoid hydrolysis or side reactions.
Construction of Trioxa Backbone
The trioxa (three oxygen atoms) within the dodecane chain are introduced by stepwise etherification or ring-opening reactions of epoxides or cyclic ethers. Polyethylene glycol derivatives or oligoethylene glycol tosylates can be used as hydrophilic chain sources, which are then coupled to the silicon center or intermediates.
Protection and Functional Group Interconversions
To achieve selective reactions, hydroxyl groups in the chain are often protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole. This prevents unwanted side reactions during subsequent steps like thionation or coupling.
Thionation and Hydrazone Formation
A key step in complex syntheses involving related siladodecane compounds is the conversion of ketones to thioketones using Lawesson’s reagent in toluene under reflux. Thioketones are then converted to hydrazones by reaction with hydrazine derivatives, which can be further oxidized to diazo compounds for coupling reactions.
Barton-Kellogg Coupling for Core Construction
The Barton-Kellogg coupling, involving the reaction of diazo compounds with thioketones, is used to construct overcrowded alkene cores in related amphiphilic molecules. This method provides high yields and scalability for complex silicon-oxygen frameworks.
Final Deprotection and Purification
After key coupling and functionalization steps, protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at low temperatures (0 °C). The final product is purified by column chromatography to obtain pure 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane or its derivatives.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Etherification/Alkylation | Oligoethylene glycol tosylates, acetone | Introduce trioxa chain segments |
| 2 | Protection | TBDPS-Cl, imidazole | Protect hydroxyl groups to prevent side reactions |
| 3 | Thionation | Lawesson’s reagent, toluene, reflux | Convert ketones to thioketones |
| 4 | Hydrazone formation | Hydrazine or protected hydrazine derivatives | Prepare hydrazones for diazo intermediate formation |
| 5 | Oxidation to diazo | MnO2, 0 °C | Generate diazo compounds for coupling |
| 6 | Barton-Kellogg coupling | Diazo compounds + thioketones | Construct overcrowded alkene core |
| 7 | Deprotection | TBAF in THF, 0 °C | Remove silyl protecting groups |
| 8 | Purification | Column chromatography | Obtain pure final compound |
Research Findings and Notes
- The Barton-Kellogg coupling is a reliable method for constructing complex silicon-containing frameworks with high reproducibility and scalability up to gram scale without yield loss.
- Protection of hydroxyl groups is crucial before thionation to avoid side reactions and ensure high purity of intermediates.
- The low reactivity of some ketones towards hydrazine can be circumvented by first converting them into thioketones, which react more readily with hydrazine derivatives at room temperature.
- The use of manganese dioxide (MnO2) for oxidation of hydrazones to diazo compounds at low temperature is preferred over other oxidants like PIFA for better control and yield.
Chemical Reactions Analysis
Types of Reactions: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane involves its ability to undergo various chemical reactions due to the presence of silicon-oxygen bonds and ethoxy groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of trioxa-containing and silicon-based ethers. Below is a comparative analysis with key analogs:
Trioxa-Containing Compounds
11-Azido-3,6,9-trioxaundecan-1-amine
- Structure : Features a trioxa (three oxygen atoms) chain but lacks silicon, with an azide (-N₃) and amine (-NH₂) functional group.
- Applications : Used in click chemistry and bioconjugation due to its azide reactivity.
- Key Difference : The absence of silicon reduces hydrolytic stability compared to the target compound, which benefits from siloxane-like bonds .
1-Azido-2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane
Silicon-Based Ethers
Triethoxysilane Derivatives (e.g., (3-Glycidyloxypropyl)trimethoxysilane)
Polysiloxanes (e.g., PDMS)
Data Table: Structural and Functional Comparison
| Compound Name | Backbone | Functional Groups | Silicon Presence | Key Applications | Stability Notes |
|---|---|---|---|---|---|
| This compound | Dodecane | Ethoxy, Trioxa | Yes | Polymers, Crosslinking | Hydrolytically stable |
| 11-Azido-3,6,9-trioxaundecan-1-amine | Undecane | Azide, Amine, Trioxa | No | Bioconjugation | Moisture-sensitive |
| (3-Glycidyloxypropyl)trimethoxysilane | Propyl | Methoxy, Epoxide | Yes | Adhesives, Composites | Reacts with water/OH groups |
| PDMS | Siloxane | Methyl/Phenyl | Yes | Lubricants, Medical devices | Thermally stable |
Research Findings and Limitations
- Synthesis Challenges : Unlike copper complexes (e.g., those in ), silicon-based ethers like this compound require controlled hydrolysis conditions to prevent premature polymerization.
- Functional Versatility : The compound’s ethoxy groups allow further derivatization (e.g., substitution with amines or thiols), similar to azide-functionalized trioxa compounds .
- Gaps in Data : Specific thermodynamic or kinetic data (e.g., reaction rates with nucleophiles) are unavailable in the provided evidence, necessitating further experimental studies.
Biological Activity
9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a siloxane compound that has garnered interest for its potential biological activities. This article aims to consolidate the existing research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is and it features a unique siloxane backbone. The presence of ethoxy groups contributes to its solubility and reactivity profile, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that siloxane compounds can disrupt bacterial cell membranes, leading to cell lysis. This compound's structure may enhance its interaction with microbial membranes.
- Antioxidant Properties : The presence of silanol groups in siloxanes has been linked to antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of similar siloxane compounds:
- Antibacterial Efficacy : A study demonstrated that related siloxane derivatives showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and reactive oxygen species (ROS) generation .
- Cellular Assays : In vitro assays using human cell lines indicated that siloxanes could reduce cell viability in cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy .
- Toxicological Assessments : Toxicity studies revealed that while some siloxanes exhibit low toxicity profiles at therapeutic doses, further research is necessary to establish safety margins for long-term use .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
